Cas no 93780-25-7 (3’-epi-Idoxuridine)
3’-epi-Idoxuridine Chemical and Physical Properties
Names and Identifiers
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- 3’-epi-Idoxuridine
- 1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione
- 3'-epi-Idoxuridine
- 3-EPI-IDOXURIDINE
- HMS1568C17
- Prestwick_523
- Idoxuridine Impurity
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- Inchi: 1S/C9H11IN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5?,6-,7-/m1/s1
- InChI Key: XQFRJNBWHJMXHO-JXBXZBNISA-N
- SMILES: IC1C(NC(N(C=1)[C@H]1CC([C@@H](CO)O1)O)=O)=O
Computed Properties
- Exact Mass: 353.97100
Experimental Properties
- PSA: 104.81000
- LogP: -0.80580
3’-epi-Idoxuridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | I205760-5mg |
3’-epi-Idoxuridine |
93780-25-7 | 5mg |
$196.00 | 2023-05-18 | ||
| TRC | I205760-50mg |
3’-epi-Idoxuridine |
93780-25-7 | 50mg |
$1533.00 | 2023-05-18 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-471217-5mg |
3′-epi-Idoxuridine, |
93780-25-7 | 5mg |
¥2708.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-471217-5 mg |
3′-epi-Idoxuridine, |
93780-25-7 | 5mg |
¥2,708.00 | 2023-07-11 |
3’-epi-Idoxuridine Suppliers
3’-epi-Idoxuridine Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 3’-epi-Idoxuridine
Comprehensive Overview of 3’-epi-Idoxuridine (CAS No. 93780-25-7): Properties, Applications, and Research Insights
3’-epi-Idoxuridine (CAS No. 93780-25-7) is a stereoisomer of the well-known antiviral nucleoside idoxuridine, distinguished by the epimerization of the hydroxyl group at the 3’ position of the ribose moiety. This subtle structural modification endows the compound with unique biochemical properties, making it a subject of interest in antiviral research, nucleoside chemistry, and drug development. As researchers increasingly explore modified nucleosides for their therapeutic potential, 3’-epi-Idoxuridine has emerged as a candidate for addressing challenges such as drug resistance and enzyme specificity.
The growing demand for antiviral agents and nucleoside analogs has propelled studies on 3’-epi-Idoxuridine, particularly in the context of RNA virus inhibition. Unlike its parent compound, idoxuridine, which primarily targets DNA viruses, 3’-epi-Idoxuridine exhibits altered selectivity due to its stereochemical configuration. This property aligns with current trends in precision medicine, where researchers prioritize structure-activity relationships (SAR) to optimize drug efficacy. Recent publications highlight its potential in combination therapies, a hot topic in infectious disease research.
From a synthetic perspective, 3’-epi-Idoxuridine serves as a valuable intermediate for designing novel nucleoside derivatives. Its chiral center at the 3’ position offers opportunities for stereoselective synthesis, a technique gaining traction in pharmaceutical manufacturing. Laboratories focusing on carbohydrate chemistry or medicinal chemistry often utilize this compound to investigate glycosylation reactions or enzyme-substrate interactions. These applications resonate with the broader scientific community’s emphasis on green chemistry and sustainable synthesis methods.
Analytical characterization of 3’-epi-Idoxuridine typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm its epimeric purity and elucidate its conformational dynamics—a critical consideration for drug-receptor binding studies. The compound’s solubility profile and stability under physiological conditions are also key parameters evaluated in preclinical research, addressing common queries from researchers optimizing formulation strategies.
In the realm of biochemical assays, 3’-epi-Idoxuridine has demonstrated intriguing interactions with viral polymerases and cellular kinases. While it shares the 5-iodouracil base with idoxuridine, its 3’-epi configuration may influence phosphorylation efficiency or nucleic acid incorporation. These findings contribute to ongoing discussions about epimer-dependent bioactivity, a niche yet expanding area in nucleoside pharmacology.
The commercial availability of 3’-epi-Idoxuridine (CAS No. 93780-25-7) through specialized chemical suppliers caters to academic and industrial researchers investigating nucleoside-based therapeutics. Quality control measures, including HPLC purity verification and isotopic labeling options, ensure reproducibility in experiments—a frequent concern voiced in research forums and scientific collaborations. As the compound gains visibility, its material safety data and storage recommendations remain essential reference points for laboratory personnel.
Future directions for 3’-epi-Idoxuridine research may explore its role in epigenetic modulation or RNA-targeted therapies, aligning with breakthroughs in gene silencing technologies. Its structural versatility also positions it as a potential scaffold for prodrug development, particularly in enhancing blood-brain barrier penetration—a recurring theme in neurological drug discovery. These prospects underscore the compound’s relevance in contemporary biomedical innovation.
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